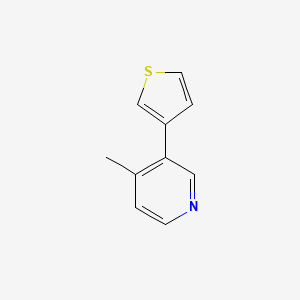

4-Methyl-3-(3-thienyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-2-4-11-6-10(8)9-3-5-12-7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQCIQZRUGSFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-3-(3-thienyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-3-(3-thienyl)pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document details the most prevalent and efficient synthetic strategies, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. A thorough examination of the reaction mechanism, optimization of critical parameters, and detailed, step-by-step experimental protocols are presented. Furthermore, this guide explores alternative synthetic methodologies, including the Stille and Negishi cross-coupling reactions. The content is structured to offer both theoretical understanding and practical, field-proven insights for scientists engaged in drug development and organic synthesis.

Introduction: The Significance of the Thienylpyridine Scaffold

The thienylpyridine moiety is a significant structural motif in a multitude of biologically active compounds and functional materials. The fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring gives rise to unique electronic and steric properties. These characteristics can influence a molecule's pharmacokinetic and pharmacodynamic profiles, making it a valuable building block in the design of novel therapeutic agents. Specifically, this compound serves as a key intermediate in the synthesis of more complex molecular architectures, where the thienyl and pyridyl rings can be further functionalized.

Strategic Approach to Synthesis: The Power of Cross-Coupling

The formation of the pivotal carbon-carbon bond between the 4-methylpyridine and thiophene rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among the various methods, the Suzuki-Miyaura coupling is often the preferred route due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[1]

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Precursors

The successful synthesis of this compound via Suzuki-Miyaura coupling necessitates the preparation of two key precursors: 3-bromo-4-methylpyridine and 3-thienylboronic acid.

Synthesis of 3-Bromo-4-methylpyridine

3-Bromo-4-methylpyridine can be synthesized from 4-methylpyridine through electrophilic bromination. One common method involves the use of bromine in the presence of a Lewis acid catalyst like aluminum chloride.[3][4]

Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridine

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (0.07 mol) and potassium bromide (0.01 mol).

-

Addition of Starting Material: Slowly add 4-methylpyridine (0.054 mol) to the flask with stirring at room temperature. Stir the resulting mixture for 1 hour.

-

Bromination: Heat the reaction mixture to 120°C. Add bromine (0.07 mol) dropwise over 1 hour.

-

Reaction: Maintain the reaction at 120°C for 26 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the solution with a sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (6:1) eluent to yield 3-bromo-4-methylpyridine as a tan oil.[4]

Synthesis of 3-Thienylboronic Acid

3-Thienylboronic acid is commonly prepared from 3-bromothiophene via a Grignard reaction followed by boration with a trialkyl borate and subsequent acidic hydrolysis.[5]

Experimental Protocol: Synthesis of 3-Thienylboronic Acid

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings. Add a solution of 3-bromothiophene in anhydrous THF dropwise to initiate the formation of 3-thienylmagnesium bromide.[5]

-

Boration: Cool the Grignard reagent to -78°C and add triisopropyl borate dropwise. Allow the reaction to warm slowly to room temperature and stir for several hours.[5]

-

Hydrolysis: Quench the reaction by the slow addition of 2 M HCl to hydrolyze the boronic ester to 3-thienylboronic acid.[5]

-

Isolation: Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude 3-thienylboronic acid, which can be purified by recrystallization.

Core Synthesis: Suzuki-Miyaura Coupling of Precursors

With the precursors in hand, the central synthetic step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-4-methylpyridine with 3-thienylboronic acid.

Figure 2: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-bromo-4-methylpyridine (1.0 equiv), 3-thienylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[4]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of dioxane and water, via syringe.[4]

-

Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Table 1: Representative Suzuki-Miyaura Reaction Parameters

| Parameter | Recommended Conditions | Rationale & Causality |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | The choice of palladium source can influence catalytic activity and stability. Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands promote oxidative addition and reductive elimination, often leading to higher yields and faster reactions.[6] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for the formation of the boronate species, which participates in transmetalation. The strength and solubility of the base can affect the reaction rate.[4] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[2] |

| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.[4] |

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions can also be employed for the synthesis of this compound.

Stille Cross-Coupling

The Stille reaction involves the coupling of an organostannane with an organic halide, catalyzed by palladium.[7][8] For this synthesis, one would react 3-bromo-4-methylpyridine with a 3-(trialkylstannyl)thiophene. A key advantage of Stille coupling is the stability of organostannanes to a wide range of reaction conditions.[9] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[7]

Negishi Cross-Coupling

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. This method is known for its high reactivity and functional group tolerance. The synthesis of this compound via Negishi coupling would involve the reaction of 3-bromo-4-methylpyridine with a 3-thienylzinc halide. A primary challenge with this method is the moisture and air sensitivity of the organozinc reagents.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are predicted spectroscopic data based on the analysis of similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.4 (s, 1H, pyridine-H2), ~8.3 (d, 1H, pyridine-H6), ~7.4 (m, 1H, thiophene-H), ~7.2 (m, 1H, thiophene-H), ~7.1 (d, 1H, pyridine-H5), ~7.0 (m, 1H, thiophene-H), ~2.3 (s, 3H, CH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~150 (pyridine-C6), ~148 (pyridine-C2), ~145 (pyridine-C4), ~140 (thiophene-C), ~130 (pyridine-C3), ~128 (thiophene-CH), ~126 (thiophene-CH), ~125 (thiophene-CH), ~123 (pyridine-C5), ~20 (CH₃). |

| Mass Spec. (ESI) | m/z: 176.06 [M+H]⁺ (Calculated for C₁₀H₁₀NS⁺). |

Conclusion

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction between 3-bromo-4-methylpyridine and 3-thienylboronic acid. This method offers a reliable and high-yielding route with the flexibility to be optimized through careful selection of catalyst, ligand, base, and solvent. While alternative methods like Stille and Negishi couplings exist, the Suzuki-Miyaura reaction generally provides the best balance of efficiency, functional group tolerance, and operational simplicity for this class of compounds. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize and characterize this valuable heterocyclic building block.

References

- Vertex AI Search. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Retrieved January 19, 2026.

- ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis. Retrieved January 19, 2026.

-

Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved January 19, 2026, from [Link]

-

Meringdal, J. W., & Menche, D. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved January 19, 2026, from [Link]

-

ACS Applied Nano Materials. (2024, May 14). Poly-3-thienylboronic Acid Nanoparticles: Synthesis, Characterization, and Interaction with Saccharides Studied at the Level of Individual Nanoparticles. Retrieved January 19, 2026, from [Link]

- Benchchem. (n.d.). 3-Thienylboronic acid CAS number and structure. Retrieved January 19, 2026.

-

ResearchGate. (2023, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Retrieved January 19, 2026.

- ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine | 3430-22-6. Retrieved January 19, 2026.

- CoLab. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved January 19, 2026.

- ChemistryViews. (2022, November 5). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. Retrieved January 19, 2026.

- Benchchem. (n.d.). Commercial Availability of 3-Thienylboronic Acid: A Technical Guide for Researchers. Retrieved January 19, 2026.

- Australian Journal of Chemistry. (1995, August 1). Synthesis of 4-[ω-(3-Thienyl)alkyl]pyridines and 4-[ω-(3-Thienyl)alkyl]-2,2'-bipyridines. Retrieved January 19, 2026.

- American Chemical Society. (n.d.). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. Retrieved January 19, 2026.

- NROChemistry. (n.d.). Stille Coupling. Retrieved January 19, 2026.

- OpenOChem Learn. (n.d.). Stille Coupling. Retrieved January 19, 2026.

- James Cook University Research Online. (2012, August 16). Synthesis of 4-[ω-(3-thienyl)alkyl]pyridines and 4-[ω-(3-thienyl)alkyl]-2,2'-bipyridines. Retrieved January 19, 2026.

- Wikipedia. (n.d.). Negishi coupling. Retrieved January 19, 2026.

- Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved January 19, 2026.

- Wikipedia. (n.d.). Stille reaction. Retrieved January 19, 2026.

- Organic Reactions. (n.d.). The Stille Reaction. Retrieved January 19, 2026.

- ACS Publications. (n.d.).

- ACS Publications. (n.d.). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo. Retrieved January 19, 2026.

- ResearchGate. (2016, June 10). 3,5-Dibromo-4-methylpyridine. Retrieved January 19, 2026.

- Taylor & Francis. (n.d.). Negishi coupling – Knowledge and References. Retrieved January 19, 2026.

-

RSC Publishing. (2017, November 27). Negishi cross-couplings in the synthesis of amino acids. [Link]

- Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved January 19, 2026.

- Organic Syntheses. (2011, September 26). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Retrieved January 19, 2026.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid. Retrieved January 19, 2026.

Sources

- 1. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-(3-Thienyl)pyridine | C9H7NS | CID 595254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

"4-Methyl-3-(3-thienyl)pyridine chemical properties"

An In-Depth Technical Guide to the Chemical Properties and Synthesis of 4-Methyl-3-(3-thienyl)pyridine

Introduction

This compound is a bi-heteroaromatic compound that incorporates both a pyridine and a thiophene ring system. This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties exhibited by related thienylpyridine derivatives. Compounds featuring this scaffold have been investigated for applications ranging from insecticides to high-affinity receptor ligands and luminescent materials for optoelectronics.[1][2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the predicted physicochemical properties, robust synthetic strategies, expected spectroscopic characteristics, and potential reactivity of this compound. As specific experimental data for this exact molecule is not extensively published, this document synthesizes information from established chemical principles and authoritative data on closely related analogues to provide a well-grounded and predictive overview.

Molecular Structure and Physicochemical Properties

The core structure consists of a pyridine ring substituted at the 3-position with a 3-thienyl group and at the 4-position with a methyl group. The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring impart distinct electronic properties and reactivity to the molecule.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values are calculated or extrapolated from data for its structural components and close analogues like 3-(3-thienyl)pyridine.[4]

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₀H₉NS | Calculated from structure |

| Molecular Weight | 175.25 g/mol | Calculated from atomic weights |

| Appearance | Likely a colorless to pale yellow solid or oil | Based on similar bi-heteroaromatic compounds |

| XLogP3 | ~2.5 - 2.8 | Extrapolated from 3-(3-thienyl)pyridine (XLogP3 = 2.2)[4]; the methyl group increases lipophilicity. |

| Hydrogen Bond Donors | 0 | No N-H or O-H groups |

| Hydrogen Bond Acceptors | 1 (Pyridine N) | Calculated from structure |

| Solubility | Soluble in organic solvents (e.g., Dichloromethane, Chloroform, THF, DMSO); sparingly soluble in water. | General property of pyridine derivatives.[5] |

| Stability | Stable under normal laboratory conditions; should be stored away from strong acids and oxidizing agents. | Based on general stability of pyridines.[6] |

Synthesis Strategies

The key structural feature of this compound is the C(sp²)-C(sp²) bond connecting the pyridine and thiophene rings. Palladium-catalyzed cross-coupling reactions represent the most reliable and versatile methods for constructing this bond.[7][8]

Route A: Palladium-Catalyzed Cross-Coupling

This is the most established and versatile approach. Both Suzuki-Miyaura and Negishi couplings are highly effective for this type of transformation. The choice between them often depends on the availability of starting materials and tolerance to specific functional groups.

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. It is renowned for its operational simplicity, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[7][9][10]

Workflow:

-

Reactants: 3-Bromo-4-methylpyridine and 3-Thienylboronic acid.

-

Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂, and a phosphine ligand.

-

Base: An aqueous base such as Na₃PO₄ or K₂CO₃ is crucial for the transmetalation step.

-

Solvent: A two-phase system like Dioxane/Water or a polar aprotic solvent like DME.

Step-by-Step Methodology:

-

To a reaction vessel, add 3-bromo-4-methylpyridine (1.0 eq), 3-thienylboronic acid (1.2 eq), and a base such as Na₃PO₄ (3.0 eq).

-

Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%).[7][10]

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, also catalyzed by palladium or nickel. It is often highly efficient and tolerant of a wide array of functional groups.[8][11]

Workflow:

-

Organozinc Formation: Prepare the 3-thienylzinc halide reagent by reacting 3-bromothiophene with activated zinc (Zn*).

-

Coupling: React the pre-formed organozinc reagent with 3-bromo-4-methylpyridine in the presence of a palladium catalyst like Pd(PPh₃)₄.

Step-by-Step Methodology:

-

Organozinc Preparation: In a flame-dried, inert-atmosphere flask, stir activated zinc powder in dry THF. Add 3-bromothiophene dropwise and heat gently to initiate the formation of 3-thienylzinc bromide.

-

Coupling Reaction: In a separate inert-atmosphere flask, dissolve 3-bromo-4-methylpyridine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in dry THF.

-

Transfer the freshly prepared 3-thienylzinc bromide solution to the second flask via cannula at room temperature.

-

Heat the reaction mixture to reflux and monitor for completion.

-

After cooling, quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the residue via silica gel chromatography.

Spectroscopic Characterization (Predicted)

Confirmation of the structure of this compound would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on both aromatic rings and the methyl group.

-

Pyridine Protons: Three signals are expected. The H2 and H6 protons will likely appear as singlets or narrow doublets downfield (δ 8.4-8.6 ppm), while the H5 proton will be a doublet further upfield (δ 7.1-7.3 ppm). These estimations are based on data for 4-methylpyridine.[12]

-

Thiophene Protons: Three signals are expected in the aromatic region (δ 7.2-7.8 ppm), with coupling patterns characteristic of a 3-substituted thiophene.

-

Methyl Protons: A sharp singlet is expected around δ 2.3-2.5 ppm.[12]

-

-

¹³C NMR: The spectrum should display 10 distinct signals for the 10 carbon atoms in the molecule, as there is no molecular symmetry. Aromatic carbons will appear in the δ 120-155 ppm range, while the methyl carbon signal will be upfield (δ ~20-25 ppm).

Mass Spectrometry (MS)

-

Molecular Ion: The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight of the compound.

-

Fragmentation: Key fragmentation pathways may include the loss of a methyl radical ([M-15]⁺) or cleavage of the bond between the two rings. The fragmentation pattern of the related 3-(3-thienyl)pyridine shows a strong molecular ion at m/z 161.[4]

Reactivity and Potential Applications

Chemical Reactivity

-

Pyridine Nitrogen: The lone pair on the pyridine nitrogen atom makes it basic and nucleophilic. It can be readily protonated by acids to form a pyridinium salt, alkylated, or oxidized to an N-oxide.[5] This nitrogen also acts as an effective ligand for coordinating with transition metals.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. The thiophene ring, being more electron-rich, is the more likely site for such reactions (e.g., halogenation, nitration), primarily at the C2 and C5 positions.

-

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the C2 and C6 positions, although this reactivity is less pronounced than in pyridinium salts.[5]

Potential Applications

-

Drug Development: The thienylpyridine scaffold is a "privileged structure" in medicinal chemistry. Analogues have shown promise as corticotropin-releasing factor (CRF) receptor ligands and as insecticidal agents.[1][2] Therefore, this compound and its derivatives are valuable candidates for screening in drug discovery programs.

-

Materials Science: Bipyridine and thienyl-based ligands are fundamental components in the design of luminescent metal complexes for applications like Organic Light Emitting Diodes (OLEDs).[3] The combination of a chelating pyridine unit with a polarizable thiophene ring makes this molecule an interesting building block for novel photophysically active materials.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, its handling should be guided by the data for its precursors, particularly 4-methylpyridine.

-

Hazards: Assumed to be flammable and harmful if inhaled, swallowed, or absorbed through the skin. It is likely an irritant to the eyes, respiratory system, and skin.[6][13]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a molecule of considerable interest, positioned at the intersection of medicinal chemistry and materials science. While direct experimental data is sparse, its chemical properties and behavior can be confidently predicted based on established principles of heterocyclic chemistry. Its synthesis is readily achievable through robust and well-documented palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Negishi reactions. The predicted spectroscopic signatures provide a clear roadmap for its characterization, and its inherent reactivity opens avenues for further functionalization and incorporation into larger, more complex molecular systems. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and explore the potential of this valuable heteroaromatic building block.

References

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10). Available at: [Link][7]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link][14]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link][9]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link][10]

-

Muthumari, S., & Ramesh, R. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link][15]

-

Wang, J., Pappalardo, M., & Keene, F. R. (1995). Synthesis of 4-[ω-(3-Thienyl)alkyl]pyridines and 4-[ω-(3-Thienyl)alkyl]-2,2'-bipyridines. Australian Journal of Chemistry, 48(8), 1425–1436. Available at: [Link][16]

-

The Good Scents Company. (n.d.). 4-methyl pyridine. thegoodscentscompany.com. Available at: [Link][13]

-

Wang, J., Pappalardo, M., & Keene, F. R. (1995). Synthesis of 4-[ω-(3-thienyl)alkyl]pyridines and 4-[ω-(3-thienyl)alkyl]-2,2'-bipyridines. James Cook University Research Online. Available at: [Link][17]

-

National Center for Biotechnology Information. (n.d.). 3-(3-Thienyl)pyridine. PubChem Compound Database. Available at: [Link][4]

-

El-Gazzar, A. B. A., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link][1]

-

Liu, T., & Fraser, C. L. (2002). 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. Available at: [Link][8]

-

National Center for Biotechnology Information. (2023). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. PubMed Central. Available at: [Link][18]

-

Liu, T., & Fraser, C. L. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses, 89, 76-81. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 4-methyl-. NIST Chemistry WebBook. Available at: [Link][19]

-

Gilligan, P. J., et al. (2000). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 10(7), 679-682. Available at: [Link][2]

-

Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292-2297. Available at: [Link][11]

-

Garoni, E., et al. (2022). Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes. Molecules, 27(19), 6241. Available at: [Link][3]

-

El-Gazzar, A. B. A. (2009). REACTIONS WITH PYRIDINETHIONE DERIVATIVES: SYNTHESIS AND CHARACTERIZATION OF THIENYL[2,3-b]PYRIDINE... Phosphorus, Sulfur, and Silicon and the Related Elements, 184(4), 936-949. Available at: [Link][20]

-

Loba Chemie. (2016). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. Available at: [Link][21]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-(3-Thienyl)pyridine | C9H7NS | CID 595254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. 4-METHYL PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]

- 12. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]

- 13. 4-methyl pyridine, 108-89-4 [thegoodscentscompany.com]

- 14. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 15. researchgate.net [researchgate.net]

- 16. connectsci.au [connectsci.au]

- 17. Synthesis of 4-[ω-(3-thienyl)alkyl]pyridines and 4-[ω-(3-thienyl)alkyl]-2,2'-bipyridines [researchonline.jcu.edu.au]

- 18. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyridine, 4-methyl- [webbook.nist.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. lobachemie.com [lobachemie.com]

In-Depth Technical Guide: Characterization of 4-Methyl-3-(3-thienyl)pyridine

Introduction

4-Methyl-3-(3-thienyl)pyridine stands as a significant heterocyclic compound, drawing considerable interest from researchers in medicinal chemistry and materials science. This bifunctional scaffold, featuring both a pyridine and a thiophene ring, serves as a versatile building block in the synthesis of novel molecules with potential therapeutic applications and unique material properties. The pyridine moiety, a common pharmacophore, often imparts desirable aqueous solubility and binding interactions with biological targets, while the thiophene ring can act as a bioisostere for a phenyl group, potentially enhancing metabolic stability and pharmacokinetic profiles.[1][2] The strategic placement of the methyl group further influences the molecule's steric and electronic properties.

This guide provides a comprehensive technical overview of the synthesis, purification, and detailed characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols to ensure reliable and reproducible results. The methodologies described herein are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers in their synthetic and analytical endeavors.

Synthesis of this compound

The construction of the C-C bond between the pyridine and thiophene rings is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction.[1][3] This method is renowned for its high efficiency, broad functional group tolerance, and generally mild reaction conditions.[3][4] The choice of a Suzuki coupling is predicated on the commercial availability of the starting materials, 3-bromo-4-methylpyridine and 3-thienylboronic acid, and the reaction's proven reliability in forming biaryl linkages.[1][5]

Synthetic Workflow Diagram

Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-bromo-4-methylpyridine

-

3-thienylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-4-methylpyridine (1.0 equiv), 3-thienylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Add a degassed 4:1:1 mixture of toluene, ethanol, and water. Degassing the solvent mixture (e.g., by sparging with nitrogen for 30 minutes) is essential to prevent oxidation of the catalyst. Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask under a positive flow of nitrogen.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a pure solid.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is paramount to confirm the identity and purity of the synthesized this compound.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are essential for unambiguous characterization.[7][8]

¹H NMR (Proton NMR): The ¹H NMR spectrum will exhibit characteristic signals for the protons on both the pyridine and thiophene rings, as well as the methyl group. The expected chemical shifts (δ) in CDCl₃ are:

-

Pyridine Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 2 and 6 of the pyridine ring will likely appear as distinct signals due to the substitution pattern.

-

Thiophene Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm). The three protons on the thiophene ring will have characteristic chemical shifts and coupling patterns.

-

Methyl Protons: A singlet in the aliphatic region (typically δ 2.2-2.5 ppm).[9]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Pyridine Carbons: Signals in the aromatic region (typically δ 120-150 ppm).

-

Thiophene Carbons: Signals in the aromatic region (typically δ 120-140 ppm).

-

Methyl Carbon: A signal in the aliphatic region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10][11] The spectrum of this compound is expected to show the following characteristic absorption bands:

-

Aromatic C-H stretching: Above 3000 cm⁻¹.[12]

-

C=C and C=N stretching (aromatic rings): In the region of 1600-1450 cm⁻¹.[11][12]

-

C-S stretching (thiophene ring): Typically observed in the fingerprint region.

-

C-H bending (methyl group): Around 1450 cm⁻¹ and 1380 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[13]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Characteristic fragmentation patterns can provide further structural confirmation.

Data Summary Table

| Analytical Technique | Expected Observations |

| ¹H NMR (CDCl₃) | Aromatic protons (δ 7.0-8.5 ppm), Methyl protons (singlet, δ 2.2-2.5 ppm) |

| ¹³C NMR (CDCl₃) | Aromatic carbons (δ 120-150 ppm), Methyl carbon (δ 15-25 ppm) |

| IR (KBr) | Aromatic C-H stretch (>3000 cm⁻¹), C=C and C=N stretch (1600-1450 cm⁻¹) |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 175.06 |

Physical and Chemical Properties

Understanding the physical and chemical properties is crucial for handling, storage, and application development.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NS | - |

| Molecular Weight | 175.25 g/mol | - |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | Not widely reported, requires experimental determination | - |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate). Limited solubility in water.[14] | [14] |

Chemical Reactivity

The reactivity of this compound is dictated by the electronic nature of its constituent rings.

-

Pyridine Ring: The lone pair of electrons on the nitrogen atom makes it basic and susceptible to protonation or alkylation. The pyridine ring can also undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

-

Thiophene Ring: The thiophene ring is more reactive towards electrophilic substitution than benzene.

-

Methyl Group: The methyl group can potentially undergo oxidation or halogenation under specific conditions.

The presence of the basic nitrogen atom in the pyridine ring can influence the reactivity of the molecule, for instance by coordinating to metal catalysts in subsequent reactions.[15]

Potential Applications in Drug Development

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. Pyridine and its derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][16][17][18] The thienyl group can modulate the pharmacological profile of the molecule. This scaffold could be a starting point for the synthesis of libraries of compounds for screening against various biological targets.

Logical Relationship Diagram

Caption: Logical flow from the core scaffold to potential drug development pathways.

Conclusion

This technical guide has provided a comprehensive characterization of this compound, from its synthesis to its potential applications. The detailed protocols and analytical data presented herein are intended to serve as a valuable resource for researchers in the field. The robust nature of the Suzuki-Miyaura coupling for its synthesis, combined with a thorough spectroscopic and physicochemical characterization, establishes a solid foundation for the further exploration of this versatile heterocyclic compound in drug discovery and materials science. The self-validating nature of the described workflows ensures a high degree of confidence in the obtained results, empowering scientific advancement.

References

-

Cameo Chemicals. 4-METHYL PYRIDINE. National Oceanic and Atmospheric Administration.

-

Wang, J., Pappalardo, M., & Keene, F. R. (1995). Synthesis of 4-[ω-(3-Thienyl)alkyl]pyridines and 4-[ω-(3-Thienyl)alkyl]-2,2'-bipyridines. Australian Journal of Chemistry, 48(8), 1425–1436.

-

Reddy, B. V. S., et al. (2018). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistrySelect, 3(29), 8430-8438.

-

The Good Scents Company. 4-methyl pyridine.

-

Gharae, N., et al. (2020). Synthesis, Characterization, Optical, Electrochemical, and Theoretical Studies of Substituted Terpyridines. Polycyclic Aromatic Compounds, 1-19.

-

Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Royal Society of Chemistry.

-

Wang, J., Pappalardo, M., & Keene, F. R. (1995). Synthesis of 4-[ω-(3-thienyl)alkyl]pyridines and 4-[ω-(3-thienyl)alkyl]-2,2'-bipyridines. James Cook University.

-

Stoccoro, S., et al. (2016). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions, 45(24), 9851-9865.

-

Li, Y., et al. (2019). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 21(3), 428-435.

-

Shindo, H., & Tamura, S. (1953). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 57(7), 633-635.

-

PubChem. 3-(3-Thienyl)pyridine. National Center for Biotechnology Information.

-

PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information.

-

Abdel-Wahab, B. F., et al. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 18365-18375.

-

NIST. Pyridine, 4-methyl-. National Institute of Standards and Technology.

-

ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube.

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.

-

BenchChem. Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid.

-

Katcka, M., & Urbanski, T. (1968). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.

-

Gonzalez-Fernandez, E., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2236-2242.

-

ResearchGate. Suzuki coupling reaction of thienyl halides with arylboronic acids.

-

Supporting Information for Synthetic Routes to a Coordinatively Unsaturated Ruthenium Complex Supported by a Tripodal, Protic Ligand. American Chemical Society.

-

Zhang, Y., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Atlantis Press.

-

ChemicalBook. 4-Methylpyridine(108-89-4) 1H NMR spectrum.

-

Krrath, H., et al. (2022). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters, 24(1), 253-257.

-

Garoni, E., et al. (2019). Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes. Molecules, 24(18), 3246.

-

Abdel-Wahab, B. F., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry.

-

NIST. Pyridine, 4-ethenyl-. National Institute of Standards and Technology.

-

El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 476-491.

-

Panda, S. S., & Singh, P. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS omega, 8(21), 18593-18619.

-

ResearchGate. FTIR spectrum for Pyridine.

-

ResearchGate. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase.

-

Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(13), 7438-7458.

-

Sigma-Aldrich. 4-(3-Phenylpropyl)pyridine 97.

-

ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?.

-

Garcia-Alcantara, D., et al. (2022). The reactivity of pyridine in cold interstellar environments: The reaction of pyridine with the CN radical. Frontiers in Astronomy and Space Sciences, 9, 1045236.

-

ResearchGate. FTIR spectra of pyridine adsorbed on boehmite samples calcined at 453, 573, and 773 K.

-

ResearchGate. Tandem mass spectrometric study of annelation isomers of the novel thieno[3',2':4,5]pyrido[2,3-d]pyridazine ring system.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. Pyridine, 4-methyl- [webbook.nist.gov]

- 14. 4-(3-苯丙基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Frontiers | The reactivity of pyridine in cold interstellar environments: The reaction of pyridine with the CN radical [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-(3-thienyl)pyridine

Introduction

4-Methyl-3-(3-thienyl)pyridine stands as a significant heterocyclic scaffold in contemporary drug discovery and materials science. Its unique juxtaposition of a pyridine and a thiophene ring, further functionalized with a methyl group, presents a rich electronic landscape and diverse potential for intermolecular interactions. As such, molecules incorporating this core structure are frequently investigated for a range of biological activities. A precise and unambiguous structural confirmation is paramount for any meaningful research and development endeavor involving this compound. Spectroscopic analysis provides the foundational data for such confirmation.

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this compound. In the absence of publicly available, peer-reviewed experimental spectra for this specific molecule, this document adopts a predictive and comparative approach. We will present high-quality predicted spectroscopic data for this compound, generated from validated computational models. To ground these predictions in experimental reality, we will conduct a comparative analysis with the known spectroscopic data of its core structural fragments: 4-methylpyridine and 3-(3-thienyl)pyridine. Furthermore, this guide provides detailed, field-proven protocols for the acquisition of each type of spectroscopic data, should a researcher have a physical sample of the target compound.

Part 1: Predicted Spectroscopic Profile of this compound

To provide a robust starting point for the spectroscopic identification of this compound, a full suite of spectroscopic data has been predicted using validated computational methods. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of each nucleus in this compound.

Molecular Structure and Atom Numbering

Caption: Atom numbering for this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions were generated using NMRDB.org, which employs a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks.[1]

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H2 | 8.55 | s | - |

| H5 | 7.15 | d | 5.0 |

| H6 | 8.45 | d | 5.0 |

| H7 (CH₃) | 2.40 | s | - |

| H9 | 7.30 | dd | 5.0, 1.2 |

| H10 | 7.40 | dd | 5.0, 2.9 |

| H12 | 7.20 | dd | 2.9, 1.2 |

Interpretation of the Predicted ¹H NMR Spectrum:

-

The two protons on the pyridine ring ortho to the nitrogen (H2 and H6) are expected to be the most deshielded, appearing at approximately 8.55 and 8.45 ppm. The coupling between H5 and H6 will result in a doublet for H6.

-

The H5 proton, also on the pyridine ring, is predicted to be a doublet at around 7.15 ppm due to coupling with H6.

-

The methyl protons (H7) are expected to appear as a sharp singlet in the upfield region, around 2.40 ppm.

-

The protons of the thiophene ring (H9, H10, and H12) will exhibit a characteristic splitting pattern. H10 is predicted to be a doublet of doublets around 7.40 ppm, coupled to both H9 and H12. H9 and H12 are also expected to be doublets of doublets.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below, generated using NMRDB.org.[2]

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 150.1 |

| C3 | 135.2 |

| C4 | 147.5 |

| C5 | 123.8 |

| C6 | 149.2 |

| C7 (CH₃) | 21.0 |

| C8 | 138.9 |

| C9 | 126.5 |

| C10 | 125.8 |

| C12 | 128.1 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

The carbon atoms of the pyridine ring are expected to appear in the aromatic region, with C2, C4, and C6 being the most downfield due to the electron-withdrawing effect of the nitrogen atom.

-

The quaternary carbons (C3, C4, and C8) will likely show lower intensity peaks.

-

The methyl carbon (C7) is predicted to be the most upfield signal at approximately 21.0 ppm.

-

The thiophene carbons (C8, C9, C10, and C12) will also resonate in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Predicted Mass Spectrum Data

The predicted fragmentation pattern for this compound was generated using a knowledge-based fragmentation prediction tool.[3] The molecular ion [M]⁺ is expected at m/z 175.

| m/z | Proposed Fragment | Notes |

| 175 | [C₁₀H₉NS]⁺ | Molecular Ion |

| 174 | [C₁₀H₈NS]⁺ | Loss of H radical |

| 160 | [C₉H₆NS]⁺ | Loss of CH₃ radical |

| 148 | [C₉H₈N]⁺ | Loss of HCN from [M-CH₃]⁺ |

| 132 | [C₈H₆N]⁺ | Loss of CS from [M-CH₃]⁺ |

| 91 | [C₆H₅N]⁺ | Pyridine fragment |

| 83 | [C₄H₃S]⁺ | Thienyl fragment |

Interpretation of the Predicted Mass Spectrum:

-

The molecular ion peak is expected to be prominent at m/z 175.

-

A significant fragment at m/z 160, corresponding to the loss of the methyl group, is anticipated.

-

Further fragmentation of the [M-CH₃]⁺ ion could lead to the loss of HCN or CS, giving rise to peaks at m/z 148 and 132, respectively.

-

The presence of peaks corresponding to the pyridine (m/z 91) and thienyl (m/z 83) fragments would further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2950-2850 | Aliphatic C-H stretch (CH₃) | Medium |

| 1600-1580 | C=C and C=N stretching (pyridine ring) | Strong |

| 1470-1430 | C=C stretching (thiophene ring) | Medium |

| 1400-1350 | C-H bending (CH₃) | Medium |

| 850-750 | C-H out-of-plane bending (aromatic) | Strong |

Interpretation of the Predicted IR Spectrum:

-

The spectrum will be dominated by aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

The aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

Strong absorptions in the 1600-1400 cm⁻¹ region will be characteristic of the C=C and C=N stretching vibrations of the pyridine and thiophene rings.

-

Strong bands in the fingerprint region (below 900 cm⁻¹) will arise from C-H out-of-plane bending vibrations, which are diagnostic for the substitution pattern of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expected UV-Vis Absorption:

The this compound molecule contains two conjugated aromatic systems, the pyridine and thiophene rings. This extended conjugation is expected to give rise to strong UV absorptions. Based on the spectra of similar aromatic and heteroaromatic compounds, one would anticipate π → π* transitions. The principal absorption maxima are likely to be in the range of 250-300 nm. The exact position and intensity of these bands will be influenced by the solvent polarity.

Part 2: Comparative Analysis with Structural Analogs

To provide experimental context for the predicted data, this section presents the known spectroscopic data for 4-methylpyridine and 3-(3-thienyl)pyridine.

Spectroscopic Data of 4-Methylpyridine

4-Methylpyridine (or γ-picoline) represents the substituted pyridine portion of the target molecule.

Experimental ¹H and ¹³C NMR Data [4][5]

-

¹H NMR (CDCl₃, 400 MHz): δ 8.46 (d, 2H), 7.10 (d, 2H), 2.35 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 149.5 (C2, C6), 147.2 (C4), 124.3 (C3, C5), 21.1 (CH₃).

Comparison: The chemical shifts of the pyridine protons and carbons in 4-methylpyridine provide a baseline. In our target molecule, the substitution at the 3-position will break the symmetry, leading to distinct signals for each pyridine proton and carbon. The methyl group's chemical shift should remain in a similar region.

Experimental Mass Spectrum [6]

-

MS (EI): m/z (%) 93 (M⁺, 100), 92 (70), 66 (30), 65 (20).

Comparison: The molecular ion of 4-methylpyridine is at m/z 93. The fragmentation pattern is dominated by the loss of a hydrogen atom.

Experimental IR Spectrum [7]

-

IR (gas phase, cm⁻¹): 3070, 3030 (aromatic C-H stretch), 2980, 2930 (aliphatic C-H stretch), 1605, 1560 (C=C, C=N stretch), 1495, 1450 (ring vibrations), 800 (C-H out-of-plane bend).

Comparison: The IR spectrum of 4-methylpyridine shows the characteristic absorptions for a substituted pyridine ring, which will also be present in the spectrum of the target molecule.

Spectroscopic Data of 3-(3-thienyl)pyridine

3-(3-Thienyl)pyridine is the direct precursor to our target molecule, lacking only the methyl group.

Experimental ¹H and ¹³C NMR Data

While a readily available, high-resolution spectrum is not present in the initial search results, data from similar thienylpyridines suggest the following approximate chemical shifts.[8]

-

Expected ¹H NMR: Pyridine protons (δ 8.8-7.2), Thiophene protons (δ 7.6-7.2).

-

Expected ¹³C NMR: Aromatic carbons in the range of δ 152-120.

Comparison: The chemical shifts of the aromatic protons and carbons in 3-(3-thienyl)pyridine will be very similar to those predicted for the target molecule, with the main difference being the absence of the methyl signal and the effect of the methyl group on the adjacent carbon and proton signals in this compound.

Experimental Mass Spectrum [9]

-

MS (EI): m/z (%) 161 (M⁺, 100), 160 (50), 134 (20), 117 (15).

Comparison: The molecular ion is at m/z 161. The fragmentation pattern will be a useful reference for identifying the fragmentation pathways of the methylated analog.

Part 3: Experimental Protocols for Spectroscopic Analysis

The following sections provide standardized, step-by-step protocols for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key sample resonances.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve homogeneity, which is essential for high resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A standard pulse sequence (e.g., zg30) is typically used. The number of scans will depend on the sample concentration.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence (e.g., zgpg30) is standard. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

(Optional but Recommended) Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to definitively assign proton and carbon signals and confirm connectivity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

NMR Data Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Method Development:

-

Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is preferred for less volatile or thermally labile compounds.

-

Optimize the ion source parameters (e.g., temperature, voltages) to achieve a stable and intense signal for the molecular ion.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and its fragments.

-

Propose structures for the observed fragments to corroborate the overall molecular structure.

-

Mass Spectrometry Analysis Workflow

Caption: Workflow for IR spectroscopic analysis.

UV-Vis Spectroscopy Protocol

Objective: To study the electronic transitions within the conjugated system.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample of a known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Record a baseline spectrum with the blank.

-

Fill the cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

UV-Vis Spectroscopy Workflow

Caption: Workflow for UV-Vis spectroscopic analysis.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

-

Jullian, C., et al. (2016). Spectroscopic studies of the interaction of 3-(2-thienyl)-t[3][10][11]riazolo[1,5-a]pyridine with 2,6-dimethyl-β-cyclodextrin and ctDNA. PubMed. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Thienyl)pyridine. Retrieved from [Link]

-

Gromova, I. V., et al. (2006). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. acdlabs.com [acdlabs.com]

- 4. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]

- 5. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]

- 6. Pyridine, 4-methyl- [webbook.nist.gov]

- 7. Pyridine, 4-methyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-(3-Thienyl)pyridine | C9H7NS | CID 595254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 11. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

"NMR and mass spectrometry of 4-Methyl-3-(3-thienyl)pyridine"

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-(3-thienyl)pyridine

Introduction: Unveiling the Structure of a Novel Heterocycle

In the landscape of drug discovery and materials science, heterocyclic compounds form the backbone of countless innovations. Among these, structures combining pyridine and thiophene rings are of particular interest due to their prevalence in biologically active molecules and functional materials. This compound is a key exemplar of this class, serving as a versatile scaffold for further chemical modification. Its unique arrangement of a pyridine ring, a thiophene ring, and a methyl group gives rise to a distinct spectroscopic fingerprint.

This technical guide provides an in-depth analysis of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a self-validating framework, this document will not only present the expected data but also delve into the causal reasoning behind the experimental design and spectral interpretation. The methodologies and analyses detailed herein are designed to equip researchers, scientists, and drug development professionals with the practical insights needed for the unambiguous identification and characterization of this and structurally related compounds.

Molecular Structure and Isomeric Considerations

The structural foundation of our analysis is the precise connectivity of the atoms in this compound. The molecule consists of a pyridine ring substituted at the 3-position with a 3-thienyl group and at the 4-position with a methyl group. Understanding this arrangement is paramount for the accurate assignment of NMR signals and the prediction of mass spectral fragmentation patterns.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides definitive proof of a molecule's carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the integrity of the aromatic rings.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible protocol is the foundation of high-quality NMR data. The following procedure is a standard method for obtaining ¹H and ¹³C NMR spectra for heterocyclic compounds of this nature.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), inside a clean, dry NMR tube. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its simple solvent residual peak.[1]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Ensure the sample is at a constant temperature, typically 298 K (25 °C).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A spectrometer frequency of 400 MHz or higher is recommended for better signal dispersion. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A spectrometer frequency of 100 MHz or higher is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹H NMR Spectral Interpretation: A Proton's Perspective

The ¹H NMR spectrum is predicted to show distinct signals for the protons on the pyridine and thiophene rings, as well as a characteristic singlet for the methyl group. The chemical shifts are governed by the electronic environment, with proximity to electronegative nitrogen and sulfur atoms, as well as ring currents, playing a crucial role.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H2 | ~8.5 - 8.6 | Singlet (s) or narrow doublet | - | Adjacent to the pyridine nitrogen (deshielded) and C3 (no ortho proton). |

| H6 | ~8.4 - 8.5 | Doublet (d) | ~5.0 | Adjacent to the pyridine nitrogen and ortho to H5. |

| H5 | ~7.1 - 7.2 | Doublet (d) | ~5.0 | Ortho to H6, shielded relative to other pyridine protons. |

| H2' | ~7.5 - 7.6 | Doublet of doublets (dd) | ~2.9, ~1.2 | Thiophene proton adjacent to the C3-C3' bond. |

| H5' | ~7.3 - 7.4 | Doublet of doublets (dd) | ~5.0, ~2.9 | Thiophene proton ortho to sulfur and H4'. |

| H4' | ~7.2 - 7.3 | Doublet of doublets (dd) | ~5.0, ~1.2 | Thiophene proton meta to sulfur. |

| CH₃ (H7) | ~2.3 - 2.4 | Singlet (s) | - | Protons of the methyl group attached to an aromatic ring. |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.[2][3][4]

Caption: Predicted key ¹H-¹H COSY correlations for the molecule.

¹³C NMR Spectral Interpretation: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, ten distinct signals are expected: nine for the aromatic carbons and one for the aliphatic methyl carbon.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Assigned Carbon | Predicted δ (ppm) | Rationale for Assignment |

| C2 | ~150 - 152 | Pyridine carbon adjacent to nitrogen, highly deshielded. |

| C6 | ~148 - 150 | Pyridine carbon adjacent to nitrogen. |

| C4 | ~146 - 148 | Substituted pyridine carbon (ipso-carbon). |

| C3' | ~138 - 140 | Substituted thiophene carbon (ipso-carbon). |

| C3 | ~134 - 136 | Substituted pyridine carbon (ipso-carbon). |

| C2' | ~128 - 130 | Thiophene carbon adjacent to the pyridine ring. |

| C5' | ~126 - 127 | Thiophene carbon adjacent to sulfur. |

| C5 | ~123 - 124 | Pyridine carbon ortho to the methyl-substituted carbon. |

| C4' | ~122 - 123 | Thiophene carbon meta to sulfur. |

| C7 (CH₃) | ~18 - 20 | Aliphatic methyl carbon, significantly shielded. |

Note: These predictions are based on established chemical shift ranges for pyridine and thiophene derivatives.[5][6][7]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that provides a reproducible fragmentation fingerprint useful for structural elucidation.

Experimental Protocol: EI-MS

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer. This can be done via a direct insertion probe or, more commonly, through the output of a Gas Chromatograph (GC) for purified samples.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺·).[8]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrum Interpretation: Fragmentation Pathways

The mass spectrum of this compound will be analyzed by identifying the molecular ion peak and proposing logical fragmentation pathways to explain the major fragment ions observed.

Molecular Formula: C₁₀H₉NS Exact Mass: 175.0456 g/mol Expected Molecular Ion (M⁺·): m/z = 175

The stability of the aromatic rings suggests that the molecular ion peak will be prominent. Fragmentation is expected to occur via several pathways, including the loss of the methyl group and cleavages within the heterocyclic rings.[9][10][11]

Predicted Fragmentation Data

| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway |

| 175 | [C₁₀H₉NS]⁺· | Molecular Ion (M⁺·) |

| 174 | [C₁₀H₈NS]⁺ | M⁺· - H· (Loss of a hydrogen radical) |

| 160 | [C₉H₆NS]⁺ | M⁺· - CH₃· (Loss of a methyl radical, a very stable fragment) |

| 149 | [C₉H₇N]⁺· | M⁺· - C₂H₂ (Loss of acetylene from the thiophene ring) |

| 132 | [C₈H₆N]⁺ | [12]⁺ - CS (Loss of carbon monosulfide from the thiophene moiety) |

| 93 | [C₆H₇N]⁺· | Ion corresponding to 4-methylpyridine |

| 83 | [C₄H₃S]⁺ | Ion corresponding to the thienyl cation |

digraph "Fragmentation_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#34A853", fontsize=9];M [label="[C10H9NS]+•\nm/z = 175\n(Molecular Ion)", fillcolor="#FBBC05"]; F160 [label="[C9H6NS]+\nm/z = 160"]; F174 [label="[C10H8NS]+\nm/z = 174"]; F132 [label="[C8H6N]+\nm/z = 132"];

M -> F174 [label="- H•"]; M -> F160 [label="- CH3•", color="#EA4335", style=bold]; F160 -> F132 [label="- CS"]; }

Caption: A simplified proposed fragmentation pathway for the molecule.

Conclusion

The synergistic application of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity and electronic nature of the C-H framework, while high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through predictable fragmentation patterns. The detailed protocols and interpretative logic presented in this guide serve as a robust framework for scientists engaged in the synthesis, quality control, and application of this and related heterocyclic molecules, ensuring the highest standards of scientific integrity and accelerating the pace of research and development.

References

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Accessed via Google Search. This document provides representative ¹H and ¹³C NMR data for various substituted pyridine compounds, which serves as a basis for predicting chemical shifts.

-